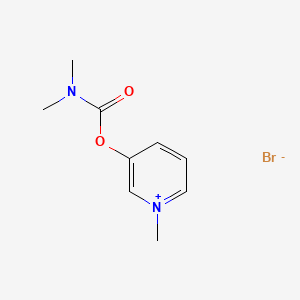

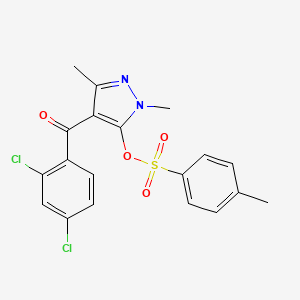

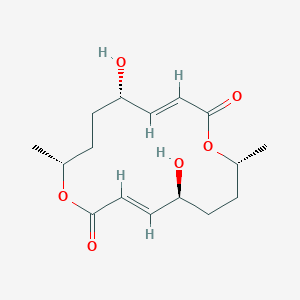

![molecular formula C17H19N3O B1680015 7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 496864-15-4](/img/structure/B1680015.png)

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine

Vue d'ensemble

Description

Aloisine is an inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK3 (IC50s = 0.70, 1.5, and 0.92 µM, respectively). It is a derivative of the aloisines A and B, which competitively inhibit ATP binding to the catalytic subunit of CDKs and GSKs.

RP-106 is a selective, potent, ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3.

Applications De Recherche Scientifique

Application in Cell Cycle Regulation

Scientific Field

Biochemistry and Cell Biology

Summary of Application

Aloisine serves as a potent inhibitor of cyclin-dependent kinases (Cdks), which are crucial for the regulation of the cell cycle. By inhibiting Cdks, Aloisine can arrest the cell cycle, making it a valuable tool for studying cell proliferation and cancer research .

Methods of Application

In cell biology experiments, Aloisine is used in vitro to treat cultured cells at various concentrations to determine the IC50 value—the concentration at which it inhibits Cdks by 50%. The compound is typically dissolved in DMSO and added to cell culture media .

Results Summary

Studies have shown that Aloisine effectively inhibits Cdk1/cyclin B, Cdk2/cyclin A, and Cdk5/p25 with IC50 values ranging from 120 nM to 400 nM. It has been observed to arrest cells in both G1 and G2 phases of the cell cycle .

Application in Neurodegenerative Disease Research

Scientific Field

Neuropharmacology

Summary of Application

Aloisine’s ability to inhibit Cdks also extends to Cdk5, a kinase implicated in neurodegenerative diseases. This makes Aloisine a compound of interest in the study of Alzheimer’s and Parkinson’s diseases .

Methods of Application

Aloisine is applied to neuronal cell cultures or used in animal models to observe its effects on Cdk5 activity. The compound’s impact on neuronal survival and function is assessed through various biochemical assays .

Results Summary

Research indicates that Aloisine can modulate Cdk5 activity, which is associated with pathological tau phosphorylation in Alzheimer’s disease. It has shown potential in reducing neurodegenerative processes .

Application in Cancer Therapeutics

Scientific Field

Oncology

Summary of Application

Aloisine’s Cdk inhibitory properties are explored for developing anti-cancer therapeutics. Its ability to halt cell proliferation is particularly relevant for targeting rapidly dividing cancer cells .

Methods of Application

Aloisine is tested on various cancer cell lines to evaluate its efficacy in inhibiting tumor growth. It is also studied in combination with other chemotherapeutic agents to assess synergistic effects .

Results Summary

Studies have demonstrated that Aloisine can suppress the growth of certain cancer cell lines, with ongoing research into its potential as part of combination therapy regimens .

Application in Cystic Fibrosis Research

Scientific Field

Molecular Medicine

Summary of Application

Aloisine has been found to stimulate CFTR-dependent iodide efflux, which is significant for cystic fibrosis research. It offers a new avenue for exploring treatments for this genetic disorder .

Methods of Application

The compound is used to treat cells expressing mutant CFTR proteins, and its effects on ion transport are measured using electrophysiological techniques .

Results Summary

Aloisine has shown effectiveness in stimulating CFTR activity in cells with the F508del mutation, common in cystic fibrosis, suggesting its potential therapeutic value .

Application in Kinase Selectivity Profiling

Scientific Field

Pharmacology

Summary of Application

Aloisine is utilized in kinase selectivity profiling to understand its specificity and potential off-target effects, which is essential for drug development .

Methods of Application

The compound is screened against a panel of kinases using in vitro kinase assays to determine its selectivity profile and IC50 values for each kinase .

Results Summary

Aloisine exhibits high selectivity for certain Cdks over other kinases, with poor inhibition (IC50 ≥ 100 µM) of unrelated enzymes such as PKA and PKC .

Application in Chemical Synthesis

Scientific Field

Synthetic Chemistry

Summary of Application

Aloisine is also of interest in synthetic chemistry for the development of novel chemical entities with potential pharmacological activities .

Methods of Application

The compound’s structure is used as a scaffold for the synthesis of derivatives with modified functional groups to enhance activity or reduce toxicity .

Results Summary

Synthetic derivatives of Aloisine have been created, some of which show improved pharmacokinetic properties and enhanced biological activity compared to the parent compound .

These applications highlight the versatility of Aloisine in scientific research, with potential implications across various fields of study.

MilliporeSigma Academia.edu ResearchGate MedChemExpress Guide to Pharmacology MedChemExpress

Application in Antiproliferative Studies

Scientific Field

Pharmacology and Cancer Research

Summary of Application

Aloisine has been identified as an antiproliferative agent due to its inhibitory effects on cyclin-dependent kinases, which are essential for cell division. This property is particularly useful in the study of cancer cell growth and the development of anticancer drugs .

Methods of Application

The compound is applied to cancer cell lines to assess its ability to inhibit cell growth. The effectiveness is measured by determining the IC50 value, the concentration required to inhibit cell proliferation by 50% .

Results Summary

Aloisine has shown to arrest cells in both G1 and G2 phases of the cell cycle, indicating its potential as an antiproliferative agent in cancer research .

Application in Kinase Inhibition Profiling

Scientific Field

Biochemistry

Summary of Application

Aloisine’s role as a kinase inhibitor is not limited to Cdks; it also affects other kinases like GSK-3 and JNK, which are involved in various cellular processes. This broad spectrum of inhibition makes it a valuable tool for kinase inhibition profiling .

Methods of Application

Aloisine is tested against a panel of kinases to determine its inhibitory effects. The selectivity and potency are assessed through in vitro assays .

Results Summary

The compound exhibits selective inhibition of certain kinases, providing insights into its specificity and potential therapeutic applications .

Application in CFTR Activation Studies

Scientific Field

Molecular Medicine and Pharmacology

Summary of Application

Aloisine has been found to activate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) channels, which is significant for the study and treatment of cystic fibrosis .

Results Summary

Aloisine selectively stimulates CFTR-dependent iodide efflux, showing promise as a potential therapeutic agent for cystic fibrosis .

Application in Neurological Disorder Research

Scientific Field

Neurology

Summary of Application

Due to its effects on kinases like Cdk5, Aloisine is of interest in the study of neurological disorders such as Alzheimer’s disease, where abnormal kinase activity is implicated .

Methods of Application

Aloisine is applied to neuronal models to observe its effects on kinase activity and neuronal health .

Results Summary

The compound has shown potential in modulating kinase activity associated with neurodegenerative diseases, offering a pathway for therapeutic intervention .

Application in Drug Resistance Studies

Scientific Field

Pharmacology and Microbiology

Summary of Application

Aloisine’s kinase inhibitory properties are explored in the context of drug resistance, particularly in pathogens that rely on kinase signaling for survival and virulence .

Methods of Application

Pathogenic organisms are exposed to Aloisine to determine its impact on survival and resistance mechanisms .

Results Summary

Research suggests that Aloisine may play a role in overcoming drug resistance in certain pathogens, though further studies are needed .

Application in Signal Transduction Research

Scientific Field

Cellular Biology

Summary of Application

Aloisine’s impact on kinases makes it a useful tool for studying signal transduction pathways, which are critical for understanding cellular responses to external stimuli .

Methods of Application

The compound is used to dissect the role of specific kinases in signal transduction pathways within various cell types .

Results Summary

Studies have utilized Aloisine to reveal the complexity of kinase-mediated signaling and its implications for cell behavior and disease .

These additional applications further demonstrate the diverse scientific research potential of Aloisine across various fields, contributing to our understanding of cellular processes and the development of new therapeutic strategies.

Propriétés

IUPAC Name |

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMANZPBOBRWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394566 | |

| Record name | Aloisine, RP106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | |

CAS RN |

496864-15-4 | |

| Record name | Aloisine, RP106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

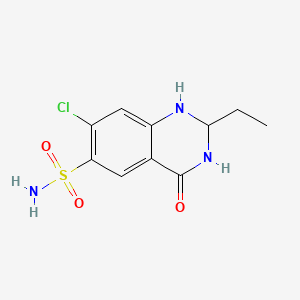

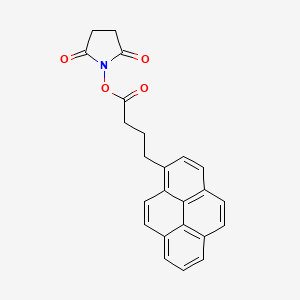

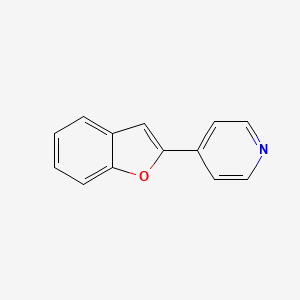

![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)

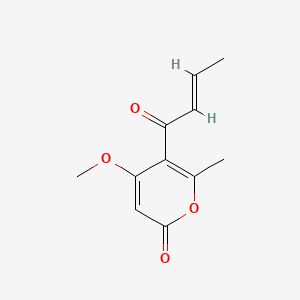

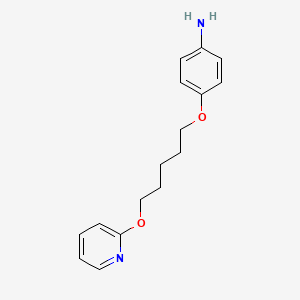

![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)